
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a phenyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride typically involves the protection of the amine group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions. The phenyl group is introduced via a substitution reaction on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenol derivatives, while reduction of the carbamate can produce primary or secondary amines.
Applications De Recherche Scientifique
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity
Mécanisme D'action
The mechanism of action of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Similar structure but with a hydroxyl group instead of a phenyl group.
Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct reactivity and binding properties. This combination of structural features makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H/t12-,13+;/m0./s1 |
Clé InChI |
WGBYWHGKGNGNNX-JHEYCYPBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


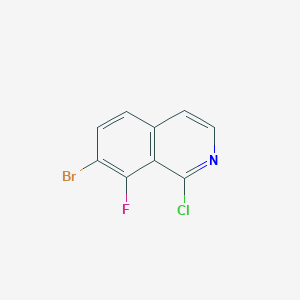
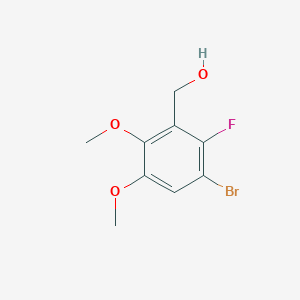
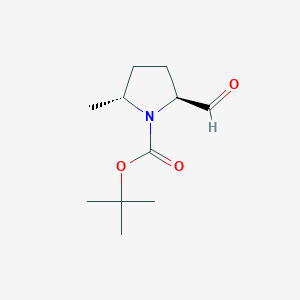
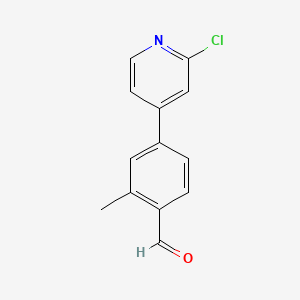
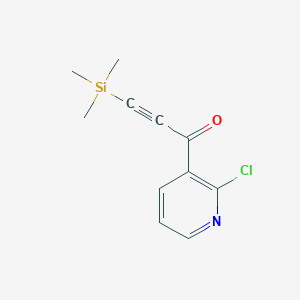
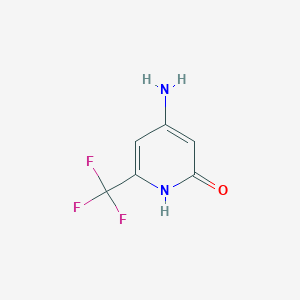
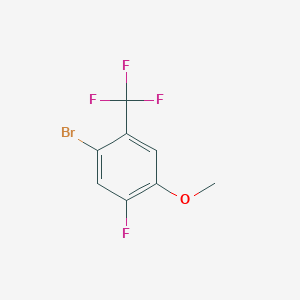
![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)
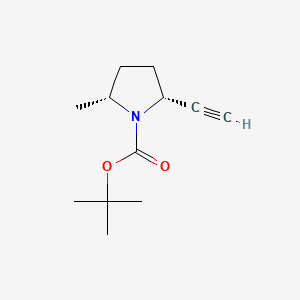
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
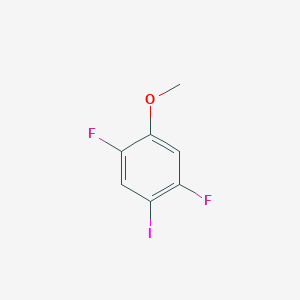

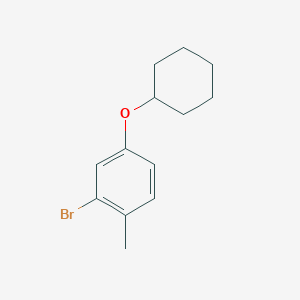
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
